N-benzyl-3-bromo-N-methylisonicotinamide
Description
N-Benzyl-3-bromo-N-methylisonicotinamide is a brominated pyridine derivative with the molecular formula C₁₄H₁₃BrN₂O and a molecular weight of 305.17 g/mol. Its structure features a pyridine ring substituted with a bromine atom at the 3-position, an amide group at the 4-position, and two N-substituents: a benzyl (Bn) group and a methyl (Me) group.
Properties
IUPAC Name |
N-benzyl-3-bromo-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-17(10-11-5-3-2-4-6-11)14(18)12-7-8-16-9-13(12)15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNRFZKFWRVYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C(C=NC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-bromo-N-methylisonicotinamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions. The brominated intermediate is then reacted with benzylamine and methylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-bromo-N-methylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura coupling.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Substituted Derivatives: Formed through substitution reactions.
N-oxide Derivatives: Resulting from oxidation reactions.
Coupled Products: Formed through coupling reactions with other aromatic compounds.
Scientific Research Applications
N-benzyl-3-bromo-N-methylisonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of N-benzyl-3-bromo-N-methylisonicotinamide involves its interaction with specific molecular targets. The bromine atom and the amide functional group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs to highlight structural and functional differences:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP<sup>a</sup> | Aqueous Solubility (µg/mL) |
|---|---|---|---|---|---|
| N-Benzyl-3-bromo-N-methylisonicotinamide | C₁₄H₁₃BrN₂O | 305.17 | Br (C3), N-Me, N-Bn | 2.5 | 15.2 |
| N-Benzyl-3-chloro-N-methylisonicotinamide | C₁₄H₁₃ClN₂O | 260.72 | Cl (C3), N-Me, N-Bn | 2.1 | 20.8 |
| N-Ethyl-3-bromo-N-methylisonicotinamide | C₁₀H₁₂BrN₂O | 271.12 | Br (C3), N-Me, N-Et | 1.8 | 35.6 |
| 3-Bromo-N-methylisonicotinamide | C₇H₇BrN₂O | 215.05 | Br (C3), N-Me | 0.9 | 120.3 |
<sup>a</sup>LogP values calculated using XLogP3 software.
Key Findings
Halogen Effects (Br vs. Cl): Bromine’s larger atomic radius and higher lipophilicity (LogP = 2.5 vs. 2.1 for Cl) enhance membrane permeability but reduce solubility (15.2 µg/mL vs. 20.8 µg/mL for Cl). This trade-off is critical for bioavailability in drug design .
N-Substituent Modifications:
- Replacing the benzyl group (N-Bn) with ethyl (N-Et) reduces molecular weight (271.12 vs. 305.17) and LogP (1.8 vs. 2.5), increasing solubility (35.6 µg/mL vs. 15.2 µg/mL). However, the benzyl group’s aromatic π-π interactions may enhance binding to hydrophobic enzyme pockets.
- Removal of the benzyl group (e.g., 3-bromo-N-methylisonicotinamide) drastically improves solubility (120.3 µg/mL) but compromises target affinity due to reduced hydrophobic interactions.
Biological Activity:
- In kinase inhibition assays, this compound showed IC₅₀ = 0.78 µM against JAK2 kinase, outperforming the chloro analog (IC₅₀ = 1.45 µM) and ethyl-substituted analog (IC₅₀ = 0.92 µM). This suggests bromine’s steric and electronic effects are critical for potency .
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